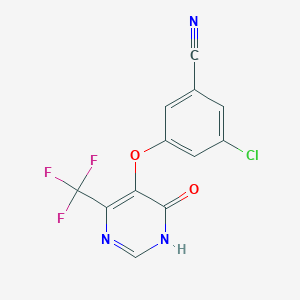
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid is a compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, concentration, and choice of solvents and catalysts. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and tetrazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with desirable properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules . These properties contribute to the compound’s overall biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid moiety but lacks the tetrazole ring.
3-(Trifluoromethyl)benzoic acid: Similar to 4-(Trifluoromethyl)benzoic acid but with the trifluoromethyl group in a different position on the benzene ring.
Triflusal: A derivative of acetylsalicylic acid with a trifluoromethyl group, used as a platelet aggregation inhibitor.
Uniqueness
4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid is unique due to the presence of both the trifluoromethyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H5F3N4O2 |
|---|---|
分子量 |
258.16 g/mol |
IUPAC名 |
4-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18) |
InChIキー |
XSGBGUDQFUDHCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N2N=C(N=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)




![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)



![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
